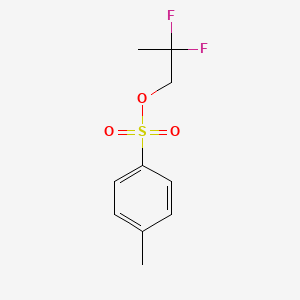
2,2-Difluoropropyl p-toluenesulfonate
Übersicht
Beschreibung
2,2-Difluoropropyl p-toluenesulfonate is a chemical compound with the formula C10H12F2O3S . It is also known as 2,2-Difluoropropyl tosylate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12F2O3S . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Difluorovinyl Compounds
2,2-Difluoropropyl p-toluenesulfonate plays a crucial role in the synthesis of various difluorovinyl compounds. For instance, its treatment with butyllithium and trialkylboranes forms 1-alkyl-2,2-difluorovinylboranes, which react with acyl chlorides or chloroformates to yield 2,2-difluorovinyl carbonyl compounds (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992). Similarly, another research demonstrated the generation of disubstituted 1,1-difluoro-1-alkenes using a related process (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).
Facilitating Cross-Coupling Reactions
This compound is instrumental in various cross-coupling reactions. For instance, its use in generating difluorovinylboranes, which couple with aryl iodides to produce difluoro-1-alkenes, showcases its versatility in organic synthesis (Ichikawa, Minami, Sonoda, & Kobayashi, 1992). Another innovative application involves the synthesis of monosubstituted gem-difluoroolefins via cross-coupling reactions, demonstrating the compound's utility in creating structurally diverse fluorinated compounds (Ichikawa et al., 1996).
Application in Fluorinated Compound Synthesis
The synthesis of various fluorinated compounds is another significant application of this compound. For example, its reaction with amines produces (Z)-α-fluoro-β-amino acrylaldehydes, highlighting its role in the development of fluorinated organic molecules (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1994).
Facilitation of Intramolecular Cyclizations
The compound is also pivotal in intramolecular cyclizations, leading to the synthesis of fluorinated isochromenes and isothiochromenes. This application underscores its importance in facilitating complex organic reactions (Wada et al., 2001).
Generation of Arylthioynamines
Another notable application is in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes derived from this compound react with lithium dialkylamides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
Safety and Hazards
2,2-Difluoropropyl p-toluenesulfonate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of pathways depending on the specific reactions it’s used in .
Result of Action
As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it’s used in .
Action Environment
The action, efficacy, and stability of 2,2-Difluoropropyl p-toluenesulfonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pH), and the specific chemical environment in which it’s used .
Eigenschaften
IUPAC Name |
2,2-difluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKNJJJJWLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262400-01-0 | |
| Record name | 2,2-Difluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


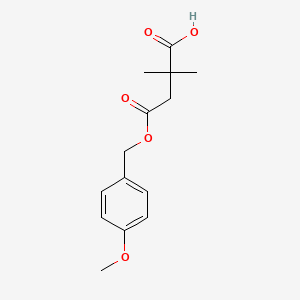
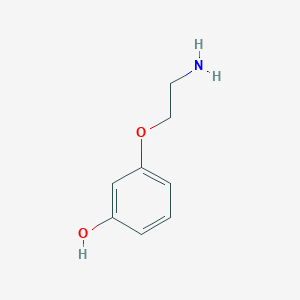
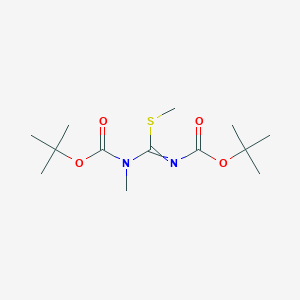
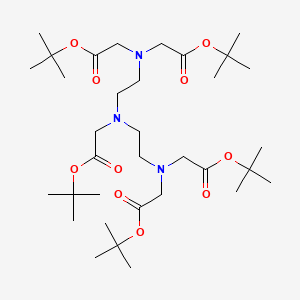



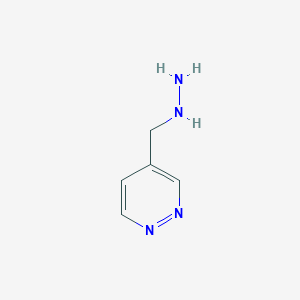
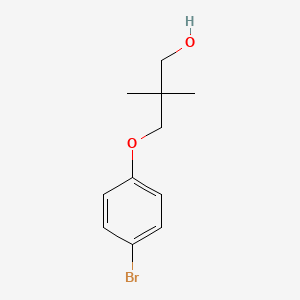


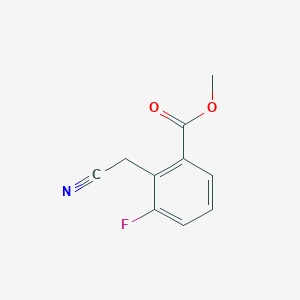

![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)